Pravastatin

説明

This compound is the 6-alpha-hydroxy acid form of [mevastatin]. This compound was firstly approved in 1991 becoming the second available statin in the United States. It was the first statin administered as the active form and not as a prodrug. This drug was developed by Sankyo Co. Ltd.; however, the first approved this compound product was developed by Bristol Myers Squibb and FDA approved in 1991. this compound is made through a fermentation process in which [mevastatin] is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group.

This compound is a HMG-CoA Reductase Inhibitor. The mechanism of action of this compound is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.

This compound is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury.

This compound has been reported in Penicillium citrinum and Aspergillus sclerotiorum with data available.

This compound is a synthetic lipid-lowering agent. This compound competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This compound lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 10 approved and 38 investigational indications.

An antilipemic fungal metabolite isolated from cultures of Nocardia autotrophica. It acts as a competitive inhibitor of HMG CoA reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES).

See also: Lovastatin (related); this compound Sodium (active moiety of).

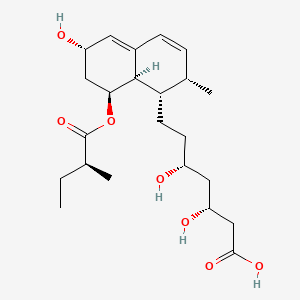

Structure

3D Structure

特性

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZYXOIXSAXUGO-PZAWKZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81131-70-6 (hydrochloride salt) | |

| Record name | Pravastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023498 | |

| Record name | Pravastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pravastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

>600 ºC at 760 mmHg | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

2.42e-01 g/L | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pravastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81093-37-0 | |

| Record name | Pravastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81093-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pravastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pravastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXO2KT9N0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pravastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pravastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

326 °C | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pravastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Pravastatin

Executive Summary

This compound, a semi-synthetic statin, represents a significant milestone in the pharmacological management of hypercholesterolemia and the prevention of cardiovascular disease. Its discovery by researchers at Sankyo Pharma Inc. emerged from the investigation of mevastatin (B1676542) (compactin), the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Unlike its lipophilic predecessors, this compound's unique hydrophilic nature confers a high degree of hepatoselectivity, minimizing systemic side effects.[3] Its development involved pioneering a two-step fermentation biotransformation process and was validated through large-scale, landmark clinical trials that unequivocally demonstrated its efficacy in reducing cardiovascular morbidity and mortality.[4][5][6] This document provides a comprehensive technical overview of the discovery, biochemical profile, mechanism of action, production methodologies, and pivotal clinical evaluation of this compound.

Discovery and Historical Context

The journey to this compound began with the systematic search for microbial inhibitors of cholesterol biosynthesis. In the 1970s, Japanese biochemist Akira Endo, working at Sankyo, screened thousands of fungal broths, leading to the landmark discovery of mevastatin (also known as compactin or ML-236B) from the fungus Penicillium citrinum.[7][8][9] Mevastatin was the first potent, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.

During the metabolic investigation of mevastatin, researchers at Sankyo made a serendipitous discovery. They identified a urinary metabolite in dogs that was subsequently found to be a potent HMG-CoA reductase inhibitor itself.[2] This metabolite, initially coded as CS-514, was the hydrophilic 6'-hydroxy acid form of mevastatin and was later named this compound.[10] The key discovery was that this hydroxylation was achieved through microbial biotransformation.[4][10]

This compound was patented in 1980, launched in Japan in 1989, and received FDA approval in the United States in 1991 under the brand name Pravachol, marketed by Bristol-Myers Squibb.[1][7][8] It was the second statin to reach the market, following lovastatin (B1675250).[2]

Biochemical Profile and Production

This compound (C23H36O7) is structurally a hexahydronaphthalene (B12109599) derivative and a semi-synthetic analogue of mevastatin.[10] A key distinguishing feature is its hydrophilicity, which is attributed to the polar 6-alpha-hydroxy group.[3][11] This property results in selective uptake into hepatocytes, the primary site of cholesterol synthesis, thereby minimizing exposure and potential side effects in non-hepatic tissues.[3] Unlike lovastatin and simvastatin, which are administered as inactive lactone prodrugs, this compound is administered in its active open hydroxy-acid form.[10][12]

Production Methodology: Two-Step Fermentation

The industrial production of this compound historically relies on a two-step fermentation and biotransformation process.[4][13][14]

-

Step 1: Mevastatin (Compactin) Fermentation: The fungus Penicillium citrinum is cultivated in a large-scale submerged fermentation process to produce mevastatin.[4][14]

-

Step 2: Microbial Hydroxylation: The produced mevastatin is then used as a substrate in a second fermentation with the bacterium Streptomyces carbophilus. This microorganism contains a specific cytochrome P450 enzyme that stereoselectively hydroxylates mevastatin at the C-6 position to yield this compound.[10][13][14]

More recently, metabolic engineering has enabled the development of a single-step fermentation process by introducing the hydroxylation capability into a compactin-producing fungus like Penicillium chrysogenum.[13]

Mechanism of Action

This compound exerts its lipid-lowering effects by targeting the endogenous cholesterol biosynthesis pathway.[1][15]

-

HMG-CoA Reductase Inhibition: Cholesterol synthesis in the liver is a multi-step process, with the conversion of HMG-CoA to mevalonate (B85504) being the rate-limiting step.[16] This reaction is catalyzed by the enzyme HMG-CoA reductase. This compound acts as a reversible, competitive inhibitor of this enzyme, effectively blocking the production of mevalonate and all subsequent downstream products, including cholesterol.[1][16]

-

Upregulation of LDL Receptors: The resulting decrease in intracellular cholesterol concentration in hepatocytes triggers a compensatory mechanism. The cell increases the synthesis and surface expression of LDL receptors.[16]

-

Enhanced LDL-C Clearance: These upregulated LDL receptors bind to circulating low-density lipoprotein cholesterol (LDL-C) particles, facilitating their endocytosis and catabolism.[1] This enhanced clearance of LDL-C from the bloodstream is the primary mechanism by which this compound lowers plasma LDL-C levels.[16]

Key Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This in vitro assay is fundamental for screening and characterizing HMG-CoA reductase inhibitors. It measures the rate of NADPH oxidation, which is coupled to the reduction of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm is monitored over time.[17][18]

Materials & Reagents:

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[17]

-

Enzyme: Recombinant human HMG-CoA reductase (catalytic domain).

-

Substrate: HMG-CoA solution.

-

Cofactor: NADPH solution.

-

Positive Control: this compound solution.

-

Test Compound: Inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: UV-transparent 96-well microplate and a microplate reader capable of kinetic measurements at 340 nm, thermostated to 37°C.

Protocol:

-

Compound Plating: Dispense 1 µL of test compounds, this compound (positive control), and solvent (vehicle control) into separate wells of the microplate.[17]

-

Enzyme Preparation: Prepare a working solution of HMG-CoA reductase in pre-warmed (37°C) assay buffer.

-

Pre-incubation: Add 50 µL of the enzyme solution to each well. Incubate the plate for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.[17]

-

Reaction Initiation: Prepare a reaction mixture containing HMG-CoA and NADPH in pre-warmed assay buffer. To initiate the reaction, dispense 50 µL of this mixture into each well.

-

Kinetic Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes.[17]

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Clinical Development and Landmark Trials

The clinical efficacy and safety of this compound were established through several large, randomized, placebo-controlled trials. These studies were instrumental in shaping guidelines for the primary and secondary prevention of cardiovascular disease.

Cholesterol and Recurrent Events (CARE) Trial

The CARE trial investigated the effect of this compound in patients with a history of myocardial infarction (MI) and average cholesterol levels.[6]

-

Design: A double-blind, randomized trial where 4,159 patients with a previous MI and total cholesterol <240 mg/dL were assigned to receive this compound (40 mg/day) or placebo for five years.[6]

-

Primary Endpoint: Death from coronary heart disease or nonfatal MI.[6]

-

Key Findings: this compound significantly reduced the risk of the primary endpoint and the need for revascularization procedures.[6]

Long-term Intervention with this compound in Ischaemic Disease (LIPID) Study

The LIPID study assessed this compound's role in patients with a history of coronary heart disease across a broad range of initial cholesterol levels.[5][19]

-

Design: A double-blind trial randomizing 9,014 patients with a history of MI or unstable angina and total cholesterol of 155-271 mg/dL to this compound (40 mg/day) or placebo for a mean of 6.1 years.[5]

-

Primary Endpoint: Mortality from coronary heart disease.[5]

-

Key Findings: this compound therapy significantly reduced mortality from coronary heart disease and overall mortality, as well as the incidence of all prespecified cardiovascular events.[5]

Quantitative Outcomes from Landmark Trials

The following tables summarize the quantitative results from these pivotal trials, demonstrating the clinical impact of this compound treatment.

Table 1: Lipid Level Reductions with this compound (40 mg/day)

| Trial | Baseline LDL-C (mg/dL) | % Reduction in LDL-C | Baseline Total-C (mg/dL) | % Reduction in Total-C | Reference |

| CARE | 139 (mean) | 32% | 209 (mean) | 20% | [6] |

| LIPID | 150 (median) | 25% | 218 (median) | 18% | [5] |

Table 2: Reduction in Risk of Major Cardiovascular Events with this compound (vs. Placebo)

| Trial | Primary Endpoint | Relative Risk Reduction (RRR) | 95% Confidence Interval | p-value | Reference |

| CARE | Fatal CHD or Nonfatal MI | 24% | 9% to 37% | 0.003 | [6] |

| LIPID | CHD Mortality | 24% | 12% to 35% | <0.001 | [5] |

| LIPID | Overall Mortality | 22% | 13% to 31% | <0.001 | [5] |

| LIPID | Myocardial Infarction | 29% | 18% to 39% | <0.001 | [5] |

| LIPID | Stroke | 19% | 1% to 34% | 0.048 | [5] |

Conclusion

The discovery and development of this compound marked a pivotal advancement in lipid-lowering therapy. Originating from a metabolite of the first-in-class statin, its unique hydrophilic properties and hepatoselective mechanism of action offered a favorable efficacy and safety profile. The production of this compound through an innovative two-step fermentation process highlighted the power of biotransformation in drug manufacturing. Rigorous evaluation in landmark clinical trials like CARE and LIPID provided definitive evidence of its ability to reduce cardiovascular events and mortality, solidifying the role of HMG-CoA reductase inhibition as a cornerstone of cardiovascular disease prevention. The history of this compound serves as a compelling case study in serendipity, targeted drug design, and evidence-based clinical validation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and molecular approaches for production of this compound, a potent cholesterol-lowering drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prevention of cardiovascular events and death with this compound in patients with coronary heart disease and a broad range of initial cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 13. Single-step fermentative production of the cholesterol-lowering drug this compound via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FERMENTATION OF STATINS/SAGAR SHARMA/DEPARTMENT OF PHARMACEUTICAL SCIENCES KUK | PPTX [slideshare.net]

- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 17. benchchem.com [benchchem.com]

- 18. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 19. ahajournals.org [ahajournals.org]

An In-depth Technical Guide on the Core Mechanism of Action of Pravastatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of pravastatin, a widely prescribed medication for managing hypercholesterolemia.[1] We will delve into its primary mode of action, the consequential pleiotropic effects, and present key quantitative data. Furthermore, detailed experimental protocols for assessing its activity are provided, accompanied by visualizations of critical pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

This compound's primary pharmacological function is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the hepatic cholesterol biosynthesis pathway.[4][5][6]

By binding to the same site on HMG-CoA reductase as the natural substrate, this compound effectively blocks the production of mevalonate (B85504).[2] This leads to a significant reduction in the de novo synthesis of cholesterol within liver cells (hepatocytes).[4][7] The resulting decrease in intracellular cholesterol concentration triggers a compensatory cellular response:

-

Upregulation of LDL Receptors: Hepatocytes increase the expression of low-density lipoprotein (LDL) receptors on their cell surfaces.[4][8]

-

Enhanced LDL Clearance: The increased number of LDL receptors enhances the binding and internalization of LDL particles from the bloodstream, leading to a reduction in plasma LDL cholesterol levels.[4][5]

A distinguishing feature of this compound is its hydrophilicity, which makes it more selective for hepatic tissue compared to more lipophilic statins.[2][4] This selectivity is thought to minimize its penetration into non-hepatic cells, potentially reducing the risk of certain systemic side effects.[4][9]

Pleiotropic Effects: Beyond Cholesterol Lowering

The inhibition of the mevalonate pathway by this compound not only reduces cholesterol synthesis but also decreases the production of essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10][11] These molecules are vital for the post-translational modification (prenylation) of various intracellular signaling proteins, including small GTP-binding proteins like Rho, Ras, and Rac.[10][12]

Disruption of the prenylation and function of these signaling proteins mediates the so-called "pleiotropic" effects of this compound, which are independent of its LDL-lowering action.[12][13] Key pleiotropic effects include:

-

Improved Endothelial Function: By inhibiting the RhoA/Rho-kinase pathway, statins can increase the expression and stability of endothelial nitric oxide synthase (eNOS) mRNA, leading to enhanced nitric oxide (NO) bioavailability and improved vasodilation.[11][12]

-

Anti-inflammatory Properties: this compound can reduce the expression of pro-inflammatory cytokines.

-

Plaque Stabilization: It contributes to the stability of atherosclerotic plaques.[4]

-

Reduced Oxidative Stress: this compound helps in decreasing oxidative stress within the vascular wall.[4][10]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies, both in vitro and in vivo. The following tables summarize key data points related to its inhibitory concentration and clinical effects.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Assay Target | Cell/System Type | IC50 Value (nM) | Reference |

| HMG-CoA Reductase Activity | Enzyme Assay | 44.1 | [14] |

| HMG-CoA Reductase Activity | Hep G2 Cell Homogenates | 95 | [15] |

| Sterol Synthesis Inhibition | Hep G2 Cells | 1900 | [15] |

| Cholesterol Synthesis Inhibition | Primary Human Hepatocytes | 105 | [15] |

Table 2: Clinical and In Vivo Effects of this compound

| Parameter | Condition/Dosage | Effect | Reference |

| LDL Cholesterol | 40 mg/day | 30-35% decrease | [9] |

| Total Cholesterol | 40 mg/day for 3 weeks | 26% decrease | [8] |

| LDL Cholesterol | 40 mg/day for 3 weeks | 39% decrease | [8] |

| Lathosterol (synthesis marker) | 40 mg/day for 3 weeks | 63% decrease | [8] |

| LDL Receptor Expression | 40 mg/day for 3 weeks | 180% increase | [8] |

| HMG-CoA Reductase Activity | 40 mg/day for 3 weeks | 11.8-fold increase (compensatory) | [8] |

Key Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol measures HMG-CoA reductase activity by monitoring the consumption of its co-factor, NADPH, which results in a decrease in absorbance at 340 nm.[16][17][18]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 50-100 mM potassium phosphate, pH 6.8-7.5)

-

NADPH solution

-

HMG-CoA (substrate) solution

-

Purified HMG-CoA reductase enzyme or cell/tissue lysate

-

This compound (or other inhibitors for screening)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic reads at 340 nm at 37°C

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing the assay buffer and NADPH.

-

Sample/Inhibitor Preparation:

-

For measuring enzyme activity, add the enzyme source (e.g., purified enzyme, cell lysate) to designated wells.

-

For inhibitor screening, pre-incubate the enzyme with various concentrations of this compound for a set period.

-

-

Initiate Reaction: Add the HMG-CoA substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-heated to 37°C. Measure the absorbance at 340 nm in a kinetic mode, taking readings every 1-2 minutes for at least 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in OD/min). The enzyme activity is proportional to this rate. For inhibition studies, calculate the percent inhibition relative to a no-inhibitor control.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins [mdpi.com]

- 7. This compound. A review of its pharmacological properties and therapeutic potential in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of this compound, a specific inhibitor of HMG-CoA reductase, on hepatic metabolism of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology of this compound, a selective inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Isoprenoids as mediators of the biological effects of statins [jci.org]

- 11. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Understanding the molecular mechanisms of statin pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 17. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

Unveiling the Pleiotropic Potential: A Technical Guide to the Non-Lipid-Lowering Effects of Pravastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin, a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1] Beyond its well-established lipid-lowering properties, a growing body of evidence highlights its "pleiotropic" effects, which are independent of cholesterol reduction and contribute significantly to its cardiovascular protective benefits.[2] These non-lipid-lowering actions primarily encompass anti-inflammatory, antioxidant, and direct endothelial-modulatory effects. This technical guide provides an in-depth exploration of the research into these effects, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to support further investigation and drug development in this promising area.

Core Signaling Pathway: Inhibition of the Mevalonate (B85504) Pathway

The cornerstone of this compound's pleiotropic effects lies in its inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This blockade not only curtails cholesterol biosynthesis but also reduces the production of crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras, Rho, and Rac. By inhibiting the prenylation and subsequent membrane localization of these signaling proteins, this compound modulates a cascade of downstream cellular processes involved in inflammation, oxidative stress, and endothelial function.[3]

Anti-Inflammatory Effects

This compound exerts notable anti-inflammatory effects by attenuating the expression and activity of various pro-inflammatory mediators. This is achieved, in part, by inhibiting the activation of transcription factors like NF-κB, which governs the expression of numerous inflammatory genes.

Quantitative Data: Anti-Inflammatory Markers

| Marker | Study Population | This compound Dose | Duration | Results | Citation |

| C-Reactive Protein (CRP) | Patients with and without cardiovascular disease | 40 mg/day | 24 weeks | 16.9% reduction in median CRP levels compared to placebo (P<0.001).[4] | [4] |

| CRP | Patients with type 2 diabetes | 40 mg/day | 8 weeks | 13% reduction in plasma CRP levels (P<0.05).[5] | [5] |

| Interleukin-6 (IL-6) | Patients undergoing cardiopulmonary bypass | 40 mg/day | 9 days (pre- and post-operative) | Significant reduction in postoperative IL-6 levels at 24h, 48h, and 7 days (P<0.001).[6] | [6] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Mouse podocytes (in vitro) | 0.1 or 1 µM | 4 hours | Inhibition of CML-induced MCP-1 mRNA and protein production.[7] | [7] |

| Ceruloplasmin | L-NAME-induced vascular inflammation in rats | Not specified | 15 days | Diminished the rise of ceruloplasmin (p=0.002).[8] | [8] |

Experimental Protocol: Measurement of Monocyte Chemoattractant Protein-1 (MCP-1) Gene Expression

This protocol outlines the measurement of MCP-1 mRNA levels in cultured cells, adapted from studies on this compound's effects.[7][9]

1. Cell Culture and Treatment:

-

Culture mouse podocytes or other relevant cell types to near confluence in appropriate growth medium.

-

Pre-treat cells with this compound (e.g., 0.1, 1 µM) for 24 hours.

-

Induce inflammation with a stimulant such as carboxymethyllysine (CML) for a specified period (e.g., 4 hours).

2. RNA Extraction:

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).

-

Extract total RNA according to the manufacturer's protocol, typically involving chloroform (B151607) extraction and isopropanol (B130326) precipitation.

-

Resuspend the RNA pellet in RNase-free water.

3. Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Follow the manufacturer's protocol for the reverse transcription kit.

4. Polymerase Chain Reaction (PCR):

-

Perform PCR using the synthesized cDNA as a template.

-

Utilize specific primers for MCP-1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

PCR reaction mixture typically includes cDNA, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Amplify the target genes using a thermal cycler with an appropriate cycling program (denaturation, annealing, extension).

5. Gel Electrophoresis and Analysis:

-

Separate the PCR products on an agarose (B213101) gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Visualize the DNA bands under UV light.

-

Quantify the band intensity using densitometry software.

-

Normalize the MCP-1 band intensity to the housekeeping gene to determine relative gene expression.

Antioxidant Effects

This compound has been shown to possess antioxidant properties, contributing to the reduction of oxidative stress, a key player in the pathogenesis of atherosclerosis. This effect is, in part, independent of its impact on the mevalonate pathway.

Quantitative Data: Antioxidant Markers

| Marker | Study Population | This compound Dose | Duration | Results | Citation |

| Malondialdehyde (MDA)-modified LDL | Patients with stable coronary artery disease | Not specified | 6 months | 12.7% reduction in serum MDA-LDL levels (p=0.0001).[10] | [10] |

| Total Antioxidant Capacity (TAC) | L-NAME-induced oxidative stress in rats | Not specified | 30 days | Increased TAC (p=0.001).[8] | [8] |

Experimental Protocol: Measurement of Malondialdehyde (MDA)

This protocol describes a common method for measuring MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[11][12]

1. Sample Preparation:

-

Collect plasma or tissue homogenate.

-

To prevent further oxidation during the assay, add an antioxidant like butylated hydroxytoluene (BHT).

2. Reaction with Thiobarbituric Acid (TBA):

-

Mix the sample with a solution of TBA in an acidic medium.

-

Heat the mixture at a high temperature (e.g., 95°C) for a specific duration (e.g., 30-60 minutes). This promotes the reaction between MDA and TBA to form a pink-colored MDA-TBA₂ adduct.

3. Measurement:

-

After cooling, centrifuge the samples to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm) using a spectrophotometer.

4. Quantification:

-

Prepare a standard curve using a known concentration of MDA or a stable precursor like 1,1,3,3-tetramethoxypropane.

-

Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Improvement of Endothelial Function

This compound has demonstrated beneficial effects on endothelial function, a critical factor in maintaining vascular health. It enhances the bioavailability of nitric oxide (NO), a potent vasodilator, and promotes the function of endothelial progenitor cells.

Quantitative Data: Endothelial Function

| Parameter | Study Population | This compound Dose | Duration | Results | Citation |

| Flow-Mediated Dilation (FMD) | Males with hypercholesterolemia | 10-20 mg/day | 12 weeks | FMD increased from 6.3 ± 4.8% to 13.3 ± 4.7% (p=0.001).[13] | [13] |

| Coronary Blood Flow (in response to acetylcholine) | Patients with normal coronary arteriograms | Not specified | 6 months | Percent increase in coronary blood flow improved from 97 ± 13% to 160 ± 16% (p=0.01).[14] | [14] |

| Endothelial Progenitor Cell (EPC) Colony Forming Units | Healthy postmenopausal women | 40 mg/day | 8 weeks | 30.6% increase in EPC-CFU (p<0.05).[15] | [15] |

| Endothelial Colony-Forming Cell (ECFC) Proliferation | Human umbilical cord blood ECFCs (in vitro) | 2 µM and 20 µM | 24, 48, 72 hours | Significant increase in ECFC proliferation.[16] | [16] |

| ECFC Tube Formation | Human umbilical cord blood ECFCs (in vitro) | 2, 20, and 200 µM | 6 hours | Significantly increased tube length and number of branching points.[16] | [16] |

Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.[1][16][17][18]

1. Preparation of Basement Membrane Matrix:

-

Thaw a basement membrane extract (e.g., Matrigel®) on ice.

-

Coat the wells of a 24- or 96-well plate with the matrix and allow it to solidify at 37°C.

2. Cell Seeding and Treatment:

-

Harvest endothelial cells (e.g., HUVECs or ECFCs) and resuspend them in appropriate media.

-

Add this compound at various concentrations to the cell suspension.

-

Seed the cells onto the solidified matrix.

3. Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 4-24 hours.

4. Visualization and Quantification:

-

Visualize the formation of tube-like structures using a phase-contrast microscope.

-

For quantitative analysis, the cells can be labeled with a fluorescent dye (e.g., Calcein AM) prior to or after tube formation.

-

Capture images and analyze parameters such as total tube length, number of junctions, and number of loops using imaging software.

Immunomodulatory Effects

This compound has been observed to modulate the immune response, an effect that is distinct from its lipid-lowering capabilities. It can inhibit the expression of Major Histocompatibility Complex class II (MHC-II) molecules on antigen-presenting cells, thereby suppressing T-cell activation.[19][20]

Quantitative Data: Immunomodulation

| Effect | Cell Type/Model | This compound Concentration/Dose | Key Finding | Citation |

| Inhibition of IFN-γ-induced MHC-II expression | Human endothelial cells and monocyte-macrophages | Not specified | Statins act as direct inhibitors of inducible MHC-II expression. | [19] |

| Repression of T-cell activation | In vitro | Not specified | This compound represses MHC-II-mediated T-cell activation. | [19] |

Effects on Bone Metabolism

The influence of this compound on bone metabolism is an area of ongoing research with some studies suggesting a potential anabolic effect, while others show no significant impact or even a negative effect. The proposed mechanism involves the stimulation of bone morphogenetic protein-2 (BMP-2) expression, which promotes osteoblast differentiation.[21]

Quantitative Data: Bone Metabolism

| Marker/Outcome | Study Population/Model | This compound Dose | Duration | Results | Citation |

| Osteocalcin (OC) | Meta-analysis of 6 RCTs | Various | Various | Increased OC levels (MD = 0.73 ng/mL).[2] | [2] |

| Cross-linked N-telopeptide (NTX) | Meta-analysis of 6 RCTs | Various | Various | Decreased NTX levels (MD = -1.14 nM BCE).[2] | [2] |

| C-terminal telopeptide of type I collagen (CTX) | Meta-analysis of 6 RCTs | Various | Various | Decreased CTX levels (MD = -0.03 ng/mL).[2] | [2] |

| Phosphate (P) levels | Diabetic rats | Not specified | Not specified | Significantly lower P levels (P=0.017).[21][22] | [21][22] |

Conclusion

The non-lipid-lowering effects of this compound represent a significant aspect of its therapeutic profile, offering cardiovascular benefits beyond cholesterol reduction. The anti-inflammatory, antioxidant, and endothelial-enhancing properties are well-supported by a growing body of evidence. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further exploration of these pleiotropic effects holds the potential for novel therapeutic applications and a deeper understanding of the multifaceted role of statins in cardiovascular medicine.

References

- 1. corning.com [corning.com]

- 2. The effect of statins on bone turnover biomarkers: a systematic review and meta-analysis of randomized controlled trials [jstage.jst.go.jp]

- 3. Molecular and Immunomodulatory Mechanisms of Statins in Inflammation and Cancer Therapeutics with Emphasis on the NF-κB, NLRP3 Inflammasome, and Cytokine Regulatory Axes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of statin therapy on C-reactive protein levels: the this compound inflammation/CRP evaluation (PRINCE): a randomized trial and cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and anticoagulant effects of this compound in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound immunomodulates IL-6 and C-reactive protein, but not IL-1 and TNF-alpha, in cardio-pulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. The anti-inflammatory and antioxidant effects of this compound and nebivolol in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits carboxymethyllysine-induced monocyte chemoattractant protein 1 expression in podocytes via prevention of signalling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on malondialdehyde-modified low-density lipoprotein levels and coronary plaque regression as determined by three-dimensional intravascular ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 13. Simvastatin and this compound equally improve flow-mediated dilation in males with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cholesterol lowering with this compound improves resistance artery endothelial function: report of six subjects with normal coronary arteriograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on endothelial function and endothelial progenitor cells in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Promotes Endothelial Colony-Forming Cell Function, Angiogenic Signaling and Protein Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Statins as a newly recognized type of immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Statins as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. annalsmedres.org [annalsmedres.org]

- 22. researchgate.net [researchgate.net]

Pravastatin in Cancer Research: A Technical Guide to Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Statins, primarily recognized for their cholesterol-lowering properties, have garnered increasing interest in oncology for their potential anti-cancer effects. This technical guide focuses on pravastatin, a hydrophilic statin, and its role in cancer research. We delve into its core mechanisms of action, summarizing key quantitative data on its efficacy in preclinical models. Detailed experimental protocols for essential in vitro and in vivo assays are provided to facilitate the replication and advancement of research in this field. Furthermore, critical signaling pathways and experimental workflows are visually represented through diagrams to offer a clear and comprehensive understanding of this compound's impact on cancer biology. This guide aims to serve as a valuable resource for researchers and professionals in the exploration of this compound as a potential therapeutic agent in oncology.

Introduction: this compound in the Context of Cancer Therapy

This compound is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This pathway is not only crucial for cholesterol biosynthesis but also for the production of various non-sterol isoprenoids essential for post-translational modification of proteins involved in cell growth and survival signaling. While initially developed for cardiovascular disease, preclinical studies have suggested that this compound may possess anti-tumor properties. However, the clinical evidence remains a subject of ongoing investigation and debate, with some studies indicating potential benefits while others show no significant improvement in cancer patient outcomes. This guide provides a technical overview of the preclinical data and methodologies relevant to the study of this compound in cancer research.

Quantitative Data on the Anti-Cancer Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in different cancer models.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |

| PLC | Hepatocellular Carcinoma | Cell Proliferation | 50 µM | 18% reduction in cell proliferation | [1] |

| MKN45 | Gastric Cancer | Cell Viability | 10 µM | ~18% reduction in cell viability | [2] |

| HT29 | Colorectal Cancer | Viability Reduction | 360 nM | IC50 value | [3] |

| HCT116 | Colorectal Cancer | Viability Reduction | 3.5 µM | IC50 value | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | This compound Dose | Effect on Tumor Growth | Citation |

| Hepatocellular Carcinoma | Rat | 0.6 mg/kg/d | 20% reduction in cell proliferation | [1][4] |

| Melanoma (B16F10) | Mouse | 5 mg/kg (liposomal) | Over 70% inhibition of tumor growth | [5] |

| Gastric Cancer (MKN45) | Mouse | 100 µ g/mouse | Significant reduction in tumor volume | [2] |

Core Mechanisms of Action

This compound's anti-cancer effects are primarily attributed to its inhibition of the mevalonate pathway, leading to the depletion of downstream products crucial for cancer cell function.

Inhibition of the Mevalonate Pathway and Protein Prenylation

By blocking HMG-CoA reductase, this compound reduces the synthesis of mevalonate and its derivatives, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the prenylation of small GTPases like Ras and Rho. Prenylation is a post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling. Inhibition of this process disrupts key oncogenic signaling pathways.

Disruption of Oncogenic Signaling Pathways

The lack of prenylated Ras and Rho proteins due to this compound treatment leads to the inactivation of several downstream signaling cascades critical for cancer cell proliferation, survival, and migration. These include the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.

References

- 1. Correlation analysis of cancer incidence after this compound treatment [e-jcpp.org]

- 2. cmaj.ca [cmaj.ca]

- 3. This compound and cancer: an unproven association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evidence on trial: cholesterol lowering and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Statin Added to Systemic Anticancer Therapy: A Meta-Analysis of Randomized, Controlled Trials [mdpi.com]

A Technical Guide to the Anti-Inflammatory Effects of Pravastatin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pravastatin, a member of the statin class of HMG-CoA reductase inhibitors, is primarily recognized for its lipid-lowering capabilities. However, a substantial body of evidence demonstrates its significant anti-inflammatory properties, which are largely independent of its effects on cholesterol synthesis. These pleiotropic effects contribute to its overall cardiovascular protective benefits. This document provides a technical overview of the molecular mechanisms underlying this compound's anti-inflammatory actions, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. This compound exerts its effects by modulating critical inflammatory cascades, including the NF-κB and MAPK pathways, leading to a downstream reduction in pro-inflammatory cytokines, chemokines, and acute-phase reactants like C-reactive protein.

Introduction

While the role of statins in managing hypercholesterolemia is well-established, their therapeutic benefits extend beyond lipid reduction.[1] The "pleiotropic" effects of statins, including anti-inflammatory, immunomodulatory, and antioxidant actions, are of significant interest in drug development and clinical research.[1][2] Atherosclerosis, the primary underlying cause of most cardiovascular events, is now understood to be a chronic inflammatory disease.[3][4] this compound, a hydrophilic statin, has been shown to effectively mitigate this inflammatory component. It reduces the expression and activity of various inflammatory mediators, contributing to the stabilization of atherosclerotic plaques and improved endothelial function.[1][5] This guide delves into the specific mechanisms, experimental validation, and quantitative outcomes associated with the anti-inflammatory profile of this compound.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of all statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[1] This inhibition has a crucial downstream consequence beyond reducing cholesterol: it decreases the synthesis of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These isoprenoids are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[6] The proper membrane localization and function of these proteins are critical for intracellular signaling. By depleting the isoprenoid pool, this compound disrupts the function of these proteins, thereby interfering with key inflammatory signaling pathways.[6][7]

Modulation of Key Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8][9] this compound has been shown to inhibit NF-κB activation.[10][11] This effect is mediated, in part, through the prevention of Rho protein prenylation, which is necessary for the activation of pathways leading to IκB degradation.[6] Studies have demonstrated that this compound can prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the expression of NF-κB target genes.[12][13][14]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of kinases, including ERK, p38, and JNK, are critical mediators of cellular responses to external stimuli and play a significant role in inflammation. The activation of Ras, a small GTPase, often initiates the MAPK/ERK cascade. By inhibiting Ras prenylation and membrane association, this compound can attenuate the activation of downstream kinases like ERK.[15] Studies have shown that this compound prevents the phosphorylation of ERK in response to inflammatory stimuli.[12][13][14] This inhibition contributes to the reduced expression of inflammatory mediators like Monocyte Chemoattractant Protein-1 (MCP-1).[12][13][14]

Quantitative Effects on Inflammatory Markers

This compound's modulation of signaling pathways translates into measurable reductions in key biomarkers of inflammation.

C-Reactive Protein (CRP)

CRP is an acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines, particularly IL-6. Elevated CRP levels are a strong independent predictor of cardiovascular risk.[16] Multiple large-scale clinical trials have demonstrated that this compound significantly reduces plasma CRP levels, an effect that is independent of its LDL-cholesterol-lowering action.[2][16][17]

| Study / Trial | This compound Dose | Duration | Effect on CRP | Citation |

| PRINCE (Primary Prevention) | 40 mg/day | 24 weeks | 16.9% median reduction vs. placebo | [16] |

| PRINCE (Secondary Prevention) | 40 mg/day | 24 weeks | 13.1% median reduction | [16] |

| CARE | 40 mg/day | 5 years | 21.6% lower median level vs. placebo | [17] |

| WOSCOPS Sub-study | 40 mg/day | 4 years | 12% decrease vs. 9% increase in placebo | [18] |

| Type 2 Diabetes Patients | Not specified | 2 months | 13% reduction in hs-CRP | [19] |

Pro-inflammatory Cytokines and Chemokines

This compound has been shown to reduce the production of several key cytokines and chemokines involved in the recruitment and activation of immune cells at sites of inflammation.

| Marker | Model System | This compound Dose/Conc. | Observed Effect | Citation |

| MCP-1 | Mouse air-pouch model | 10 mg/kg (oral) | ~50% reduction in exudate MCP-1 | [20] |

| MCP-1 | Human monocytes (in vitro) | Various | Up to 15-fold inhibition of protein expression | [21] |

| MCP-1 | CML-induced podocytes | 0.1 - 1 mM | Inhibition of mRNA and protein production | [12][13][14] |

| TNF-α | Human monocytes (in vitro) | Various | Up to 2.4-fold reduction in levels | [21] |

| TNF-α | Fibrinogen-stimulated VSMCs | Dose-dependent | Max inhibition of 42.7% (protein) | [4] |

| IL-6 | Fibrinogen-stimulated VSMCs | Dose-dependent | Max inhibition of 46.9% (protein) | [4] |

Matrix Metalloproteinases (MMPs)

MMPs are enzymes that degrade extracellular matrix components and are implicated in the progression of atherosclerosis and osteoarthritis.[22] this compound can down-regulate the expression and activity of several MMPs.

| Marker | Model System | This compound Dose/Conc. | Observed Effect | Citation |

| MMP-1, MMP-13 | IL-1β-induced chondrocytes | 50 µmol/L | Significant decrease in expression | [23] |

| MMP-3, MMP-9 | IL-1β-induced chondrocytes | 1, 5, 10 µM | Statistically significant reduction in mRNA | [22][24] |

| MMP-9 | Human monocytes (in vitro) | Various | Total loss of activity in stimulated cells | [21] |

| MMP-2, MMP-9 | Patients with CAD | 10 mg/day | 20-30% lower plasma and pericardial levels | [25] |

Experimental Protocols

Investigating the anti-inflammatory effects of this compound involves a range of in vitro and in vivo models and molecular biology techniques.

General Experimental Workflow

A typical investigation follows a structured workflow from cell or animal preparation through to data analysis. This involves stimulating an inflammatory response and observing the modulatory effects of this compound treatment.

Protocol: Cytokine Measurement by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying a specific cytokine (e.g., MCP-1) in cell culture supernatants.[26][27]

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human MCP-1). Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine of known concentrations) and samples (cell culture supernatants) to appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes in the dark.

-

Substrate Development: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur. Incubate for 15-30 minutes in the dark.

-

Reaction Stop & Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the cytokine concentration in the unknown samples.[27]

Protocol: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for measuring the mRNA expression of an inflammatory gene (e.g., MMP3) using Reverse Transcription-Quantitative Polymerase Chain Reaction.[22][24]

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the target gene (MMP3) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

qPCR Amplification: Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.

-

Data Analysis: Determine the cycle threshold (Ct) for both the target and reference genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Protocol: MMP Activity by Gelatin Zymography

This technique is used to detect the activity of gelatin-degrading MMPs, such as MMP-2 and MMP-9.[25][28]

-

Sample Preparation: Collect cell culture supernatants or tissue homogenates. Mix with a non-reducing sample buffer. Do not heat or boil the samples, as this would denature the enzymes.

-

Electrophoresis: Load samples onto a polyacrylamide gel that has been co-polymerized with gelatin. Run the electrophoresis under non-denaturing conditions.

-

Enzyme Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

-

Enzyme Incubation: Incubate the gel overnight in a development buffer containing Ca²⁺ and Zn²⁺, which are necessary for MMP activity.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The MMPs will have degraded the gelatin in their vicinity, resulting in clear bands against a blue background. The size of the band corresponds to the molecular weight of the MMP.

-

Quantification: Densitometry can be used to quantify the intensity of the clear bands, providing a measure of MMP activity.

Conclusion and Future Directions

Future research should continue to explore the nuanced differences between statins in their anti-inflammatory potency and investigate their potential application in a broader range of chronic inflammatory diseases beyond atherosclerosis. Further elucidation of the downstream targets and signaling interactions will be crucial for developing more targeted anti-inflammatory therapies. The detailed protocols provided herein offer a standardized framework for researchers to continue investigating these vital pleiotropic effects.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]

- 4. This compound inhibits fibrinogen- and FDP-induced inflammatory response via reducing the production of IL-6, TNF-α and iNOS in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Are statins anti-inflammatory? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Statins prevent NF-kappaB transactivation independently of the IKK-pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversal of Chemoresistance and Enhancement of Apoptosis by Statins Through Downegulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of inflammatory mediators and PPARgamma and NFkappaB expression by this compound in response to lipoproteins in human monocytes in vitro. | Semantic Scholar [semanticscholar.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. karger.com [karger.com]

- 14. This compound inhibits carboxymethyllysine-induced monocyte chemoattractant protein 1 expression in podocytes via prevention of signalling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Statins regulate kinase signaling by causing changes in phosphorylation, rather than through changes in gene expression or direct inhibition: evidence in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of statin therapy on C-reactive protein levels: the this compound inflammation/CRP evaluation (PRINCE): a randomized trial and cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Effect of withdrawal of this compound therapy on C-reactive protein and low-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Inhibition of monocyte chemotactic protein-1 synthesis by statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound down-regulates inflammatory mediators in human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound suppresses matrix metalloproteinase expression and activity in human articular chondrocytes stimulated by interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Reduces Matrix Metalloproteinases Expression and Promotes Cholesterol Efflux in Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound suppresses matrix metalloproteinase expression and activity in human articular chondrocytes stimulated by interleukin-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Decreased plasma and cardiac matrix metalloproteinase activities in patients with coronary artery disease and treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Effects of statins on matrix metalloproteinases and their endogenous inhibitors in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Properties of Pravastatin: A Technical Guide for Researchers

Introduction

Pravastatin, a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is widely prescribed for its cholesterol-lowering effects. Beyond its role in managing hyperlipidemia, a substantial body of evidence has emerged highlighting its pleiotropic, neuroprotective properties. These effects, largely independent of cholesterol reduction, position this compound as a molecule of interest for mitigating neuronal damage in a range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases. This technical guide synthesizes key preclinical and clinical findings, details common experimental protocols, and visualizes the core molecular pathways implicated in this compound's neuroprotective actions.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mechanism but rather to a convergence of several cholesterol-independent actions. The primary action of statins is the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also decreases the production of non-sterol isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoids are crucial for the post-translational modification (prenylation) and function of small GTP-binding proteins, such as Rho, Rac, and Ras.[2] By modulating these signaling molecules, this compound influences a cascade of downstream cellular processes vital for neuronal survival, vascular function, and inflammation.

Key Signaling Pathways

1. Enhancement of Endothelial Function: this compound has been shown to activate endothelial nitric oxide synthase (eNOS), a key enzyme for the production of nitric oxide (NO).[3] NO is a potent vasodilator and inhibits platelet aggregation. This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway, which leads to eNOS phosphorylation and increased NO bioavailability.[2][4] The resulting improvement in cerebral blood flow and vasomotor reactivity is a critical component of its neuroprotective effect in cerebrovascular disease.[5][6]

2. Anti-Apoptotic Signaling: In models of cerebral ischemia, this compound demonstrates a potent anti-apoptotic effect. By inhibiting the mevalonate pathway, it activates the pro-survival PI3K/Akt pathway.[4] Activated (phosphorylated) Akt, in turn, inhibits the translocation of the pro-apoptotic protein Bax from the cytoplasm to the mitochondria, a critical step in the intrinsic apoptosis pathway.[4] This action prevents neuronal cell death in the ischemic penumbra.[4]

References

- 1. Statins: mechanisms of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Statins and the Brain: More than Lipid Lowering Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound sodium activates endothelial nitric oxide synthase independent of its cholesterol-lowering actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound in cerebral venous infarction in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection by this compound in acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound improves cerebral vasomotor reactivity in patients with subcortical small-vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Pravastatin on the Gut Microbiome: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pravastatin, a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily known for its cholesterol-lowering effects. Emerging research, however, has unveiled a complex, bidirectional relationship between this compound and the gut microbiome. This technical guide synthesizes current findings on how this compound modulates the composition and function of the gut microbiota and, conversely, how the microbiome may influence the drug's therapeutic and adverse effects. We present quantitative data from key studies, detail common experimental protocols, and provide visual diagrams of the core mechanisms and workflows to facilitate a deeper understanding and guide future research in this critical area. Evidence indicates that this compound can induce significant shifts in microbial populations, alter the production of key metabolites like short-chain fatty acids (SCFAs) and bile acids, and engage specific host signaling pathways, with implications for both its primary efficacy and its metabolic side effects.

This compound-Induced Alterations in Gut Microbiome Composition and Function

This compound administration has been shown to induce significant remodeling of the gut microbial community in both preclinical and clinical settings. These changes encompass shifts in microbial diversity, alterations in the relative abundance of specific taxa, and modifications to the metabolic output of the microbiome.

Impact on Microbial Diversity and Composition

Studies in murine models consistently demonstrate that this compound, often in conjunction with other statins, leads to gut dysbiosis[1][2]. This is characterized by changes in alpha-diversity (richness and evenness within a sample) and beta-diversity (compositional differences between samples). A study by Caparrós-Martín et al. (2017) reported that both this compound and atorvastatin (B1662188) treatment in mice resulted in profound changes to the gut microbial composition[3][4]. While some studies have noted a decrease in diversity, others have focused on specific taxonomic shifts[5]. For instance, statin therapy has been associated with an increase in the relative abundance of the phylum Bacteroidetes and a decrease in Firmicutes[4].

Human studies have also linked statin use to microbiome alterations. A large cohort study found that statin use was associated with a lower prevalence of the pro-inflammatory Bacteroides2 (Bact2) enterotype, which is often enriched in individuals with obesity[6][7]. This suggests a potential anti-inflammatory benefit of statins mediated through the gut microbiota.

Effects on Microbial Metabolites

The functional consequences of these compositional changes are evident in the altered profile of microbial metabolites.

-

Short-Chain Fatty Acids (SCFAs): SCFAs, particularly butyrate, are crucial for maintaining gut barrier integrity and modulating host immunity. Murine models have shown that statin treatment is associated with a significant reduction in the production of butyrate[3][8]. This decrease in a key energy source for colonocytes could have implications for gut health and systemic inflammation.

-